Physicochemical properties of (3R)-3-acetamido-3-phenylpropanoic acid
Physicochemical properties of (3R)-3-acetamido-3-phenylpropanoic acid
An In-Depth Technical Guide to the Physicochemical Properties and Applications of (3R)-3-acetamido-3-phenylpropanoic acid
Executive Summary
In the landscape of modern medicinal chemistry and peptidomimetic drug design, non-proteinogenic amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. (3R)-3-acetamido-3-phenylpropanoic acid (also known as (R)-N-acetyl- β -phenylalanine) is a chiral β -amino acid derivative that has garnered significant attention. By introducing an additional methylene carbon into the peptide backbone and capping the N-terminus with an acetyl group, this compound imparts profound proteolytic stability and enhanced membrane permeability.
This whitepaper provides a comprehensive technical analysis of the physicochemical properties, structural significance, and laboratory workflows associated with (3R)-3-acetamido-3-phenylpropanoic acid, designed specifically for researchers in drug development and synthetic chemistry.
Structural Significance & Pharmacophore Mapping
The integration of β -amino acids into therapeutic pipelines is primarily driven by their ability to evade endogenous proteases, which are evolutionarily adapted to cleave α -amino acid peptide bonds.
The structural anatomy of (3R)-3-acetamido-3-phenylpropanoic acid offers three distinct pharmacophoric advantages:
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The (3R) Stereocenter : The absolute configuration at the C3 position dictates the spatial trajectory of the phenyl ring. In target-based drug design, this precise stereochemistry is required to anchor the molecule into specific hydrophobic binding pockets, such as those found in Tau protein aggregates [3].
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N-Acetyl Capping : The acetamido group removes the basicity of the free amine, eliminating the zwitterionic character of the molecule at physiological pH. This modification lowers the desolvation energy required for the molecule to cross lipid bilayers.
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β -Methylene Spacer : The extra CH2 group provides conformational flexibility, allowing the molecule to adopt stable secondary structures (like β -peptidic helices) that are impossible for standard α -peptides.
Integration of (3R)-3-acetamido-3-phenylpropanoic acid into peptidomimetics for sustained inhibition.
Physicochemical Profiling
Understanding the physicochemical descriptors of (3R)-3-acetamido-3-phenylpropanoic acid is essential for predicting its behavior in biological systems and formulation matrices[1, 2]. The data synthesized below highlights its compliance with Lipinski’s Rule of Five, making it an ideal candidate for oral drug formulations.
| Property | Value | Analytical & Pharmacokinetic Significance |
| IUPAC Name | (3R)-3-acetamido-3-phenylpropanoic acid | Standardized nomenclature for regulatory filings. |
| Molecular Formula | C11H13NO3 | Core composition indicating lack of halogens/reactive metals. |
| Molecular Weight | 207.23 g/mol | Low MW makes it an ideal fragment for Fragment-Based Drug Design (FBDD). |
| XLogP3 | 0.6 | Balanced lipophilicity ensures solubility in both aqueous plasma and lipid membranes. |
| Topological Polar Surface Area | 66.4 Ų | Well below the 140 Ų threshold, predicting excellent cellular permeability. |
| Hydrogen Bond Donors | 2 | Amide NH and carboxylic OH facilitate strong receptor anchoring. |
| Hydrogen Bond Acceptors | 3 | Carbonyl oxygens enable interactions with kinase/protease hinge regions. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility for induced-fit target binding. |
Experimental Workflow: Diastereomeric Salt Resolution
While asymmetric synthesis is possible, the most scalable and robust method for obtaining enantiopure (3R)-3-acetamido-3-phenylpropanoic acid in a standard laboratory setting is the classical diastereomeric salt resolution of the racemate.
Causality-Driven Protocol
This protocol utilizes the "half-equivalent" method to thermodynamically force the precipitation of the desired enantiomer.
Step 1: Diastereomeric Salt Formation
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Action: Suspend racemic 3-acetamido-3-phenylpropanoic acid (1.0 equivalent) in boiling absolute ethanol. Add (S)-(-)-1-phenylethylamine (0.5 equivalents) dropwise.
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Causality: Utilizing only 0.5 equivalents of the chiral resolving agent intentionally starves the system. The chiral amine will selectively pair with the (3R)-acid enantiomer (which forms a less soluble diastereomeric lattice), leaving the (3S)-enantiomer dissolved as a free acid.
Step 2: Thermodynamic Crystallization
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Action: Allow the boiling solution to cool to room temperature at a controlled rate of 5°C per hour, followed by incubation at 4°C for 12 hours.
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Causality: Rapid cooling causes kinetic trapping, leading to the co-precipitation of impurities. Slow, thermodynamic cooling ensures the growth of highly ordered, pure (3R)-acid/(S)-amine salt crystals, excluding the (3S)-enantiomer from the crystal lattice.
Step 3: Salt Cleavage & Phase Extraction
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Action: Filter the crystals and suspend them in a biphasic mixture of ethyl acetate and water. Acidify the aqueous layer to pH 2.0 using 1M HCl under vigorous stirring.
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Causality: The strong acid protonates the (S)-(-)-1-phenylethylamine, converting it into a highly water-soluble hydrochloride salt. Simultaneously, the (3R)-3-acetamido-3-phenylpropanoic acid is protonated into its neutral, lipophilic state, driving it entirely into the ethyl acetate layer. This creates a self-validating, clean separation.
Step 4: Isolation
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Action: Separate the organic layer, dry over anhydrous MgSO4 , and concentrate in vacuo to yield the pure (3R) enantiomer (>99% ee).
Workflow for the diastereomeric resolution and purification of the (3R) enantiomer.
Analytical Characterization Standards
To ensure the integrity of the synthesized (3R)-3-acetamido-3-phenylpropanoic acid, the following analytical parameters must be validated:
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Chiral HPLC:
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Conditions: Chiralcel OD-H column; Mobile phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v); Flow rate: 1.0 mL/min; UV detection at 210 nm.
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Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, quantifiable resolution between the (3R) and (3S) enantiomers based on differential hydrogen bonding with the chiral stationary phase.
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1H NMR (400 MHz, DMSO-d6):
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Expected Signals: A distinct singlet at ~1.75 ppm corresponding to the N-acetyl methyl protons ( CH3 ). A multiplet at 5.10-5.25 ppm represents the chiral methine proton ( β -CH) adjacent to the phenyl ring. The amide proton (NH) will appear as a highly deshielded doublet at ~8.30 ppm, confirming the integrity of the acetyl cap.
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Conclusion
(3R)-3-acetamido-3-phenylpropanoic acid is a highly versatile, stereospecific building block that bridges the gap between traditional small-molecule therapeutics and advanced biologics. Its calculated physicochemical properties—specifically its low polar surface area and optimized LogP—make it an exceptional candidate for improving the oral bioavailability and proteolytic resistance of next-generation peptidomimetics. By adhering to the rigorous resolution and analytical protocols outlined in this guide, researchers can ensure the high enantiomeric purity required for sensitive biological assays and clinical drug development.
References
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Title: 3-Acetamido-3-phenylpropanoic acid (Racemate Properties) Source: PubChem, National Center for Biotechnology Information URL:[Link]
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Title: (3R)-3-acetamido-3-phenylpropanoic acid (Enantiomer Properties) Source: PubChem, National Center for Biotechnology Information URL:[Link]
- Title: US20200216495A1 - Tau aggregation peptide inhibitors Source: Google Patents URL
